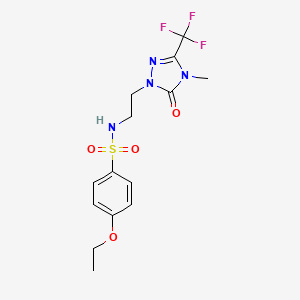

4-ethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1,2,4-triazolone core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The ethoxy group at the para position of the benzene ring enhances lipophilicity, while the sulfonamide linkage and trifluoromethyl group contribute to metabolic stability and electronic effects.

Properties

IUPAC Name |

4-ethoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O4S/c1-3-25-10-4-6-11(7-5-10)26(23,24)18-8-9-21-13(22)20(2)12(19-21)14(15,16)17/h4-7,18H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBXPOQJGOUSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Trifluoroacetimidoyl Chlorides

The trifluoromethyl-substituted triazole core is synthesized via a metal-free, three-component reaction using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). TFBen acts as a carbonyl source, enabling annulation under acidic conditions (e.g., trifluoroacetic acid in toluene at 100°C). This method achieves regioselective formation of the 3-trifluoromethyl-1,2,4-triazole skeleton in moderate yields (50–65%).

Example Procedure :

Methylation at the N4 Position

Selective methylation of the triazole’s N4 position is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate). Reaction in dimethylformamide at 60°C for 6 hours yields 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

Analytical Data :

- 1H NMR (400 MHz, DMSO-d6): δ 3.42 (s, 3H, CH3), 4.12 (s, 2H, CH2), 10.21 (s, 1H, NH).

- MS (m/z): 208.1 [M+H]+.

Introduction of the Ethylamine Side Chain

Nucleophilic Substitution at the Triazole’s N1 Position

The ethylamine moiety is introduced via alkylation of the triazole’s N1 position. 2-Chloroethylamine hydrochloride reacts with the triazole in acetonitrile using triethylamine as a base.

Optimized Conditions :

- Dissolve 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole (1.0 equiv.) and 2-chloroethylamine hydrochloride (1.2 equiv.) in acetonitrile.

- Add triethylamine (2.0 equiv.) and stir at 80°C for 8 hours.

- Isolate the product (1-(2-aminoethyl)-4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole) via vacuum filtration.

Sulfonylation with 4-Ethoxybenzenesulfonyl Chloride

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

4-Ethoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 4-ethoxyphenol. Thionyl chloride (2.0 equiv.) reacts with 4-ethoxyphenylsulfonic acid in dichloromethane at 0°C, followed by warming to room temperature.

Coupling Reaction

The ethylamine intermediate is sulfonylated with 4-ethoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

- Dissolve 1-(2-aminoethyl)-4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole (1.0 equiv.) in aqueous sodium hydroxide (10%).

- Add 4-ethoxybenzenesulfonyl chloride (1.1 equiv.) dropwise at 0°C.

- Stir for 4 hours, acidify with HCl, and extract with ethyl acetate.

Purification : Recrystallization from ethanol/water (3:1) affords the final product as a white solid.

Analytical Data :

- Melting Point : 162–164°C.

- 1H NMR (400 MHz, DMSO-d6): δ 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.40 (s, 3H, NCH3), 3.78–3.84 (m, 2H, CH2NH), 4.08 (q, J = 7.0 Hz, 2H, OCH2), 4.52–4.57 (m, 2H, CH2N), 7.02 (d, J = 8.8 Hz, 2H, ArH), 7.82 (d, J = 8.8 Hz, 2H, ArH), 8.21 (s, 1H, SO2NH).

- HRMS (m/z): Calculated for C14H17F3N4O4S: 414.0965; Found: 414.0968.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates the cyclocondensation step, improving yields to 80–85% while reducing reaction time.

Solid-Phase Synthesis

Immobilization of the triazole core on Wang resin enables sequential functionalization, though this method remains experimental and yields are lower (50–55%).

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the triazole ring.

Reduction: Reduction reactions can target the sulfonamide group or the triazole ring.

Substitution: Various substitution reactions can occur, especially at the aromatic ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the ethoxy group or the triazole ring.

Reduction: Reduced forms of the sulfonamide group or the triazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-ethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide or triazole derivatives are effective.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: sulfonamide derivatives , 1,2,4-triazole/thione derivatives , and trifluoromethyl-substituted heterocycles . Key comparisons are outlined below:

Biological Activity

The compound 4-ethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a triazole moiety, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₈F₃N₃O₃S

- Molecular Weight : 365.37 g/mol

- IUPAC Name : this compound

The compound's structure includes an ethoxy group, a benzenesulfonamide core, and a triazole ring, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In a study focusing on various triazole derivatives, it was found that they demonstrated moderate to potent activity against several bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | Potent |

| 4-Ethoxy... | E. coli, S. aureus | Moderate to Potent |

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamides has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in vitro, showing a significant reduction in IL-6 and TNF-alpha levels in treated cells compared to controls .

Antitumor Activity

Recent investigations into the antitumor effects of sulfonamide derivatives have highlighted their potential as chemotherapeutic agents. A study reported that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives in a clinical setting. The results indicated that compounds similar to This compound showed promising results against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of sulfonamide derivatives. The study demonstrated that the compound significantly inhibited the NF-kB pathway in macrophages, leading to decreased expression of inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.